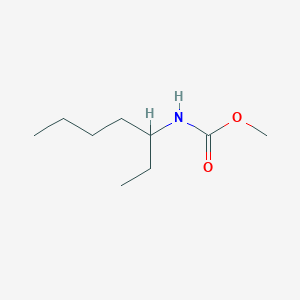

methyl N-heptan-3-ylcarbamate

Description

Methyl N-heptan-3-ylcarbamate is a synthetic carbamate derivative characterized by a methyl carbamate group (-NHCOOCH₃) attached to a heptan-3-yl substituent. Structurally, it belongs to the class of aliphatic carbamates, where the heptan-3-yl group (a seven-carbon branched alkyl chain) differentiates it from aromatic or hydroxyl-substituted analogs. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their biological activity and stability.

Properties

CAS No. |

128538-18-1 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl N-heptan-3-ylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-4-6-7-8(5-2)10-9(11)12-3/h8H,4-7H2,1-3H3,(H,10,11) |

InChI Key |

UFBWQHWTFJQBFV-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)NC(=O)OC |

Canonical SMILES |

CCCCC(CC)NC(=O)OC |

Synonyms |

Carbamic acid, (1-ethylpentyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Tolyl-N-methylcarbamate (CAS 1129-41-5)

- Structure : Features a methyl carbamate group attached to a 3-tolyl (meta-methylphenyl) aromatic ring.

- Applications : Primarily used as an intermediate in agrochemicals, such as insecticides or herbicides, due to its aromatic substituent enhancing bioactivity .

- Safety : Classified with stringent handling protocols, typical of carbamates with aromatic groups, which often exhibit higher toxicity profiles compared to aliphatic derivatives .

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)

- Structure : Contains a hydroxyl group (-OH) on the phenyl ring, increasing polarity and reactivity.

- Handling : Requires respiratory protection (EN 143 particulate filters) and skin barriers due to its hazardous classification under CLP regulations .

- Environmental Impact : Requires containment to prevent groundwater contamination, reflecting its ecological toxicity .

Methyl Shikimate

- Structure : An ester derivative of shikimic acid, lacking the carbamate group but sharing ester functionality.

- Analysis : Characterized via HPLC and NMR, methods applicable to methyl N-heptan-3-ylcarbamate for purity assessment .

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol)* | Polarity | Key Applications |

|---|---|---|---|---|

| This compound | Heptan-3-yl (aliphatic) | ~173.25 | Low | Polymer intermediates |

| 3-Tolyl-N-methylcarbamate | 3-Tolyl (aromatic) | 179.22 | Moderate | Agrochemicals |

| Methyl (3-hydroxyphenyl)-carbamate | 3-Hydroxyphenyl | 167.16 | High | Pharmaceuticals |

*Calculated based on molecular formulas.

Toxicological and Ecological Profiles

- This compound : Aliphatic carbamates generally exhibit lower acute toxicity compared to aromatic analogs. However, data specific to this compound is scarce.

- 3-Tolyl-N-methylcarbamate : High toxicity necessitates hazard identification and specialized transport protocols .

- Methyl (3-hydroxyphenyl)-carbamate : Classified under CLP with "Warning" labels, requiring particulate filters and environmental controls .

Analytical Characterization

- NMR/FTIR : Methyl carbamates are typically analyzed via ¹H/¹³C NMR and FTIR for functional group confirmation (e.g., carbonyl stretch at ~1700 cm⁻¹) .

- Chromatography : GC-MS or HPLC (as in Figure 4, ) can resolve carbamates from esters like methyl palmitate or neophytadiene .

Research Findings and Implications

- Structure-Activity Relationship : Aromatic carbamates (e.g., 3-Tolyl-N-methylcarbamate) demonstrate higher bioactivity in pest control, while aliphatic derivatives like this compound may serve as inert intermediates .

- Handling Requirements: Polar substituents (e.g., -OH in Methyl (3-hydroxyphenyl)-carbamate) escalate safety measures compared to non-polar analogs .

- Environmental Persistence : Aliphatic carbamates are less persistent than resin-derived esters (e.g., sandaracopimaric acid methyl ester in ) but require disposal protocols to mitigate aquatic toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl N-heptan-3-ylcarbamate with high purity?

- Methodological Answer : Synthesis typically involves reacting heptan-3-amine with methyl chloroformate in anhydrous conditions. Key steps include:

- Reaction Setup : Use a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using H/C NMR spectroscopy .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Utilize a combination of:

- Spectroscopy : NMR (H, C, DEPT) for functional group identification; FT-IR for carbamate C=O and N-H stretch verification.

- Chromatography : HPLC (retention time analysis) or GC-MS (for volatile derivatives) to assess purity.

- Elemental Analysis : Confirm empirical formula compliance (CHNO) with ≤0.3% deviation .

Q. What storage conditions are critical to prevent degradation of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at −20°C. Avoid moisture by using desiccants (e.g., silica gel) and monitor stability via periodic HPLC analysis. Degradation products (e.g., heptan-3-amine) indicate hydrolysis, necessitating re-purification .

Advanced Research Questions

Q. What experimental strategies evaluate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12, 25–37°C). Sample aliquots at intervals and quantify intact compound via HPLC-UV.

- Degradation Pathways : Identify hydrolysis products (e.g., methanol, heptan-3-amine) using LC-MS.

- Data Interpretation : Apply pseudo-first-order kinetics to calculate half-life () and activation energy () for pH-dependent degradation .

Q. How can contradictions in toxicity data for this compound be resolved?

- Methodological Answer :

- Comparative Assays : Perform parallel in vitro (e.g., HepG2 cell viability) and in vivo (rodent acute toxicity) studies under standardized protocols (OECD Guidelines 423/425).

- Metabolite Profiling : Use LC-HRMS to differentiate parent compound toxicity from metabolite effects.

- Meta-Analysis : Cross-reference data with structurally analogous carbamates (e.g., ethyl carbamate) to identify outliers and refine LD estimates .

Q. What computational approaches model this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to acetylcholinesterase (PDB: 1ACJ) or carboxylesterases.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess conformational changes.

- QSAR Modeling : Derive toxicity predictions via partial least squares regression (PLSR) using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrolytic degradation rates of this compound?

- Methodological Answer :

- Standardized Protocols : Replicate studies using identical buffer systems (e.g., 0.1 M phosphate, 37°C) and purity thresholds (>98%).

- Error Source Identification : Compare analytical methods (e.g., UV vs. MS detection limits) and sample handling (e.g., inert vs. ambient conditions).

- Collaborative Validation : Share raw datasets via platforms like Zenodo for independent re-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.